(+)-13alpha-Hydroxylupanine

Description

Contextualization within Quinolizidine (B1214090) Alkaloid Biosynthesis and Chemical Ecology

Quinolizidine alkaloids are a prominent class of defensive secondary metabolites synthesized by plants in the Leguminosae family, particularly within the Lupinus (lupin) genus. nih.govoup.com The biosynthesis of these compounds begins with the amino acid L-lysine, which is decarboxylated to form cadaverine (B124047). nih.govresearchgate.netmdpi.com Through a series of subsequent enzymatic reactions, including oxidation and cyclization, the characteristic tetracyclic quinolizidine skeleton of compounds like lupanine (B156748) and sparteine (B1682161) is formed. mdpi.comfrontiersin.org

(+)-13alpha-Hydroxylupanine emerges as a key intermediate in this pathway through tailoring reactions, specifically the hydroxylation of the lupanine core. acs.orgmdpi.com This hydroxylation at the C-13 position is a critical step, as the resulting hydroxyl group serves as an attachment point for various acyl groups. This subsequent esterification is catalyzed by specific acyltransferases, leading to a vast diversity of QA esters. nih.govoup.commdpi.com One of the most well-characterized enzymes in this process is tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT). nih.govoup.comfrontiersin.org This enzyme catalyzes the transfer of an acyl group (like tigloyl or benzoyl) from its CoA ester to the hydroxyl moiety of this compound, forming ester alkaloids such as (+)-13α-tigloyloxylupanine. oup.commdpi.comuniprot.org These esterified QAs are often considered the final products of the biosynthetic pathway and are stored in various plant tissues. frontiersin.org

From a chemical ecology perspective, QAs, including this compound and its derivatives, are fundamental to the plant's defense strategy. frontiersin.org They are synthesized primarily in the leaves and transported via the phloem to all parts of the plant, with significant accumulation in the seeds and epidermal tissues. mdpi.comacs.org The presence of these alkaloids imparts a bitter taste and toxicity, which serves as a potent deterrent against a wide range of herbivores, from insects to mammals. frontiersin.orgnih.gov The specific profile of alkaloids, which can include lupanine, sparteine, and 13α-hydroxylupanine, varies significantly between different lupin species and even between cultivars. vkm.nonih.govacs.org For instance, in Lupinus angustifolius, lupanine and 13α-hydroxylupanine are among the predominant alkaloids. vkm.noacs.orgresearchgate.net The composition and concentration of these defensive compounds are influenced by the plant's genetics, developmental stage, and environmental conditions. mdpi.comresearchgate.net

Table 2: Key Enzymes and Precursors in the Biosynthesis Pathway of this compound and its Derivatives

| Compound/Enzyme | Role in Biosynthesis | Source |

|---|---|---|

| L-Lysine | Primary precursor for all quinolizidine alkaloids. | nih.govmdpi.com |

| Cadaverine | Formed by the decarboxylation of L-lysine; a key building block. | researchgate.netmdpi.com |

| Lupanine | Tetracyclic QA precursor that is hydroxylated to form this compound. | acs.orgmdpi.com |

| HMT/HLT | Enzyme (acyltransferase) that esterifies the hydroxyl group of this compound. | nih.govoup.comfrontiersin.orguniprot.org |

| Tigloyl-CoA | An acyl donor used by HMT/HLT to form tigloyl esters of this compound. | oup.commdpi.com |

Historical Trajectory of Academic Investigations into this compound

The academic investigation of this compound is intrinsically linked to the broader study of quinolizidine alkaloids from Lupinus species. Initial phytochemical studies, beginning as early as the 1970s and 1980s, focused on isolating and identifying the major alkaloid components in various lupin extracts. smolecule.com Foundational work in the 1990s further clarified the structures and distribution of these compounds, establishing that alkaloids like lupanine and its hydroxylated derivatives were major constituents in many "bitter" lupin varieties. nih.govfrontiersin.org

A significant breakthrough in understanding the specific role of this compound came with the focused study of QA biosynthesis. Research leading up to the early 2000s identified it as a key substrate for the production of ester alkaloids. This was solidified by the purification, cloning, and molecular characterization of the acyltransferase HMT/HLT from Lupinus albus around 2005. oup.comfrontiersin.orgnih.gov This research provided definitive proof of the enzymatic reaction where this compound is converted into more complex ester alkaloids, confirming its position as a crucial metabolic intermediate rather than just an end product. oup.com Subsequent studies have continued to investigate the expression of HMT/HLT and other related genes in different lupin tissues and under various conditions, such as jasmonate signaling, further refining the understanding of its regulation. publish.csiro.au

More recent research has employed advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) to precisely quantify this compound and other QAs in different lupin species and cultivars. acs.orgresearchgate.net These studies are critical for agricultural breeding programs aiming to develop "sweet" lupin varieties with low alkaloid content, as well as for ecological studies tracking the chemical responses of plants to their environment. nih.govnih.gov

Identification of Current Research Frontiers and Unresolved Questions Pertaining to this compound

Despite significant progress, several key research frontiers and unresolved questions remain regarding this compound and the broader QA pathway.

A primary area of ongoing research is the complete elucidation of the biosynthetic pathway. nih.gov While the enzyme responsible for the esterification of this compound (HMT/HLT) has been characterized, many of the preceding enzymes, including the specific hydroxylase that converts lupanine to this compound, have not been fully identified or cloned. acs.orgoup.com Unraveling the complete sequence of enzymatic steps and their genetic underpinnings is crucial for a comprehensive understanding of QA production. nih.gov

Another frontier is the regulation of QA biosynthesis. The genetic and environmental factors that control the expression of biosynthetic genes and the resulting alkaloid profiles are not fully understood. mdpi.com While some regulatory genes, such as a putative RAP2-7 transcription factor in L. angustifolius, have been identified as influencing alkaloid levels, the complete regulatory network remains to be mapped. nih.gov Understanding this regulation could enable more precise genetic manipulation of lupin crops to control bitterness and toxicity.

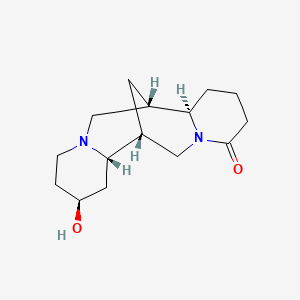

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(1S,2R,9R,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11+,12-,13+,14-/m0/s1 |

InChI Key |

JVYKIBAJVKEZSQ-VJTDZRGJSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H]3C[C@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O |

Canonical SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |

Synonyms |

13-hydroxy-lupanine 13-hydroxylupanine 13-hydroxylupanine hydrochloride 13alpha-hydroxylupanine |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of + 13alpha Hydroxylupanine

Elucidation of Precursor Incorporation and Metabolic Flux Towards (+)-13α-Hydroxylupanine

The biosynthesis of quinolizidine (B1214090) alkaloids (QAs), including (+)-13α-hydroxylupanine, originates from the primary amino acid L-lysine. nih.govfrontiersin.orgmdpi.com Tracer experiments using labeled precursors have been instrumental in delineating the initial steps of the pathway. The journey from primary metabolism to the intricate tetracyclic structure of lupanine (B156748), the direct precursor to (+)-13α-hydroxylupanine, involves a series of key transformations.

The initial committed step is the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). frontiersin.orgmdpi.comnih.gov This is a critical juncture where the metabolic flux is directed from primary to secondary metabolism. Following its formation, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal. nih.govmdpi.comresearchgate.net This aldehyde then spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. nih.govmdpi.com

The subsequent steps, leading to the formation of the tetracyclic quinolizidine skeleton of lupanine, are thought to involve the condensation of three molecules of cadaverine, likely via Δ¹-piperideine intermediates. mdpi.comresearchgate.net While the precise enzymatic machinery for these ring-closure steps remains to be fully elucidated, it is proposed that a series of Schiff base formations, aldol-type reactions, hydrolysis, and oxidative deaminations culminate in the synthesis of major structural QAs like lupanine. nih.gov The diiminium cation has been suggested as a key intermediate in the formation of tetracyclic alkaloids. nih.govresearchgate.net Once lupanine is formed, it serves as the substrate for hydroxylation to produce (+)-13α-hydroxylupanine. researchgate.net

Characterization of Key Enzymatic Transformations in (+)-13alpha-Hydroxylupanine Biosynthesis

The formation of (+)-13α-hydroxylupanine from lupanine and its subsequent conversion into ester derivatives are catalyzed by specific enzymes that have been the subject of detailed biochemical and molecular investigation.

Identification and Molecular Cloning of Biosynthetic Enzymes

While the enzymes responsible for the initial cyclization reactions to form lupanine are not yet fully characterized, the enzymes acting on the lupanine scaffold have been identified and, in some cases, cloned.

The hydroxylation of lupanine at the C-13α position is a critical step. In bacteria, a lupanine hydroxylase has been purified and characterized from a Pseudomonas species. nih.govnih.gov This enzyme, a quinocytochrome c, catalyzes the initial dehydrogenation of lupanine. nih.govnih.gov The gene for this bacterial lupanine hydroxylase has been cloned and sequenced, revealing a protein with a signal sequence for periplasmic translocation. nih.gov

In plants, the focus has been on the enzymes that further modify hydroxylated lupanine. A key enzyme in the subsequent esterification of (+)-13α-hydroxylupanine is tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) . frontiersin.orgmdpi.comnih.gov This acyltransferase catalyzes the transfer of a tigloyl group from tigloyl-CoA to the hydroxyl group of (+)-13α-hydroxylupanine, forming (+)-13α-tigloyloxylupanine. oup.comresearchgate.net The cDNA for HMT/HLT was first isolated from Lupinus albus, representing the first cloned gene for a quinolizidine alkaloid biosynthetic enzyme. oup.comoup.com The recombinant protein expressed in Escherichia coli was shown to efficiently catalyze the acyltransfer reaction. oup.comoup.com

Another acyltransferase, LaAT, from L. angustifolius has also been suggested to be involved in the formation of QA esters, although its precise enzymatic function requires further confirmation. nih.govpublish.csiro.au

Mechanistic Enzymology of Hydroxylation and Downstream Modifications to the Lupanine Scaffold

The hydroxylation of the lupanine scaffold is a key tailoring reaction that increases the diversity of quinolizidine alkaloids. frontiersin.orgmdpi.com In the bacterial system studied, lupanine hydroxylase acts as a dehydrogenase, using cytochrome c as an electron acceptor. nih.govnih.gov The enzyme contains both a heme group and a pyrroloquinoline quinone (PQQ) cofactor, classifying it as a quinocytochrome c. nih.govnih.govscispace.com The proposed mechanism involves an initial dehydrogenation of the substrate. nih.gov

Following hydroxylation to form (+)-13α-hydroxylupanine, the most prominent downstream modification is esterification, catalyzed by acyltransferases like HMT/HLT. nih.govmdpi.comnih.gov These enzymes belong to the BAHD superfamily of plant acyl-CoA-dependent acyltransferases. frontiersin.org HMT/HLT specifically utilizes acyl-CoAs as donors and hydroxylated alkaloids as acceptors. oup.com The catalytic mechanism of these acyltransferases involves the transfer of the acyl group from the CoA ester to the hydroxyl moiety of the alkaloid. frontiersin.org The formation of these ester derivatives is considered a final step in the biosynthetic pathway, and these compounds often represent the storage forms of the alkaloids. frontiersin.orgmdpi.com

The subcellular localization of these enzymes reveals a compartmentalized pathway. While the initial steps of QA biosynthesis are thought to occur in chloroplasts, HMT/HLT has been localized to mitochondria. frontiersin.orgnih.govannualreviews.org This suggests the transport of intermediates between different organelles.

Substrate Specificity and Kinetic Parameters of Enzymes Involved in this compound Formation

The enzymes involved in the biosynthesis of (+)-13α-hydroxylupanine and its derivatives exhibit a high degree of substrate specificity, which is crucial for maintaining the integrity of the metabolic pathway. numberanalytics.comlibretexts.orgnih.gov

The bacterial lupanine hydroxylase from Pseudomonas sp. has been characterized kinetically. Steady-state kinetics revealed a Km for lupanine of 3.6 µM and a Km for cytochrome c of 21.3 µM. nih.govnih.gov The catalytic rate constant (kcat) was determined to be 217 s⁻¹. nih.govnih.gov This indicates a high affinity of the enzyme for its alkaloid substrate.

In plants, the tigloyl-CoA: 13-hydroxylupanine (B1673957) O-tigloyltransferase (HMT/HLT) from Lupinus albus also demonstrates clear substrate preferences. The enzyme specifically catalyzes the transfer of an acyl group to 13-hydroxylupanine. researchgate.net The apparent Km values were determined to be 140 µM for tigloyl-CoA and 18 µM for 13-hydroxylupanine. researchgate.net The enzyme shows no activity with other hydroxylated compounds like lupinine (B175516) or 4-hydroxylupanine, highlighting its specificity for the C-13 hydroxylated lupanine scaffold. researchgate.net Further studies on the recombinant HMT/HLT from L. albus confirmed that it efficiently catalyzes the acyltransfer from several acyl-CoAs to both (+)-13α-hydroxylupanine and (-)-13α-hydroxymultiflorine. oup.comoup.com Benzoyl-CoA was also found to be an efficient acyl donor for these alkaloids. oup.comoup.com

Table 1: Kinetic Parameters of Enzymes in (+)-13α-Hydroxylupanine Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|---|

| Lupanine Hydroxylase | Pseudomonas sp. | Lupanine | 3.6 | 217 | nih.govnih.gov |

| Lupanine Hydroxylase | Pseudomonas sp. | Cytochrome c | 21.3 | 217 | nih.govnih.gov |

| HMT/HLT | Lupinus albus | 13-Hydroxylupanine | 18 | N/A | researchgate.net |

| HMT/HLT | Lupinus albus | Tigloyl-CoA | 140 | N/A | researchgate.net |

Regulatory Networks Governing this compound Biosynthesis in Producer Organisms

The production of (+)-13α-hydroxylupanine is tightly regulated at multiple levels, from the transcription of biosynthetic genes to the activity of the enzymes themselves. This regulation allows the plant to control the accumulation of these defensive compounds in a tissue-specific and developmentally controlled manner. mdpi.com

Transcriptional and Post-Transcriptional Control Mechanisms

RNA blot analysis of the HMT/HLT gene in Lupinus albus revealed a tissue-specific expression pattern. The gene was found to be expressed in roots and hypocotyls but not in cotyledons and leaves. oup.comoup.com This indicates that the final step of ester formation is localized to specific organs. Interestingly, it has been reported that in L. angustifolius, the transcriptional regulation of HMT/HLT appears to be under a separate genetic control from the genes for LDC and CuAO. mdpi.com

Transcriptomic and metabolomic analyses have begun to identify transcription factors that may regulate the QA biosynthetic pathway. mdpi.com In Sophora flavescens, several transcription factors, including members of the bHLH family, have been implicated in the regulation of alkaloid biosynthesis. mdpi.com In Lupinus angustifolius, partial sequences of candidate transcription factors such as DNA binding protein EREBP-3, leucine (B10760876) zipper protein, and coronatine-insensitive 1 have been identified, providing clues to the regulatory network. frontiersin.org

Furthermore, environmental factors and signaling molecules like jasmonates are known to influence the expression of alkaloid biosynthetic genes. publish.csiro.au The application of methyl jasmonate (MeJA) can increase the expression of biosynthetic genes and transcription factors involved in the pathway. publish.csiro.au This suggests that the production of (+)-13α-hydroxylupanine and other QAs is integrated into the plant's broader defense response network.

Tissue-Specific and Developmental Regulation of this compound Production

The biosynthesis of quinolizidine alkaloids (QAs), including (+)-13α-hydroxylupanine, is a highly regulated process, specific to certain tissues and developmental stages of the plant. mdpi.com Primarily, the synthesis of the foundational QA skeleton from L-lysine occurs in the chloroplasts of leaves. mdpi.comresearchgate.net However, biosynthesis also takes place to a lesser extent in other plant parts such as hypocotyls, stems, and pods. mdpi.comresearchgate.net Following synthesis, these alkaloids are transported via the phloem to be stored in various tissues, notably the epidermal tissues and seeds, where they act as chemical defenses. mdpi.comresearchgate.net

The subsequent modification of the primary QA skeletons, such as the hydroxylation of lupanine to form (+)-13α-hydroxylupanine and its later esterification, is also under strict tissue-specific control. The key enzyme responsible for the esterification of (+)-13α-hydroxylupanine is tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT). oup.comoup.com Studies involving RNA blot analysis have shown that the gene encoding HMT/HLT is expressed in the roots and hypocotyls of Lupinus albus, but not in the cotyledons and leaves. oup.comoup.comfrontiersin.org This indicates that while the initial steps of QA biosynthesis may be concentrated in the leaves, the final tailoring reactions that create specific QA esters occur in other parts of the plant. frontiersin.org

The production of (+)-13α-hydroxylupanine is also developmentally regulated. In studies of Lupinus montanus plantlets, (+)-13α-hydroxylupanine showed a dynamic pattern of accumulation throughout early development. mdpi.com Along with lupanine and 3β-hydroxylupanine, its levels fluctuate significantly from seed germination to the emergence of the seventh leaf, indicating that de novo biosynthesis is initiated at different developmental stages. mdpi.com For instance, in L. montanus, the concentration of (+)-13α-hydroxylupanine, along with 3β-hydroxylupanine and multiflorine, displays similar dynamics, suggesting a common regulatory mechanism for these related alkaloids. mdpi.com During seed germination, stored QAs are metabolized and moved from the cotyledons to the growing roots. mdpi.com The de novo synthesis of various QAs, including (+)-13α-hydroxylupanine, begins during the early development of the plantlet in a species-specific manner. mdpi.com

Table 1: Developmental Regulation of (+)-13α-Hydroxylupanine in Lupinus Species

| Species | Developmental Stage | Observation on (+)-13α-Hydroxylupanine | Reference |

|---|---|---|---|

| Lupinus montanus | Germination to 7th leaf emergence | Shows similar accumulation dynamics to 3β-hydroxylupanine and multiflorine. | mdpi.com |

| Lupinus montanus | Plantlet stage | One of the main alkaloids produced, alongside lupanine and sparteine (B1682161). | mdpi.com |

| Lupinus aschenbornii | Plantlet stage | Precursor to the main QA, 13α-tigloyloxylupanine. | mdpi.com |

| Lupinus albus | Seedling development | Its formation precedes the accumulation of its ester, 13-tigloyloxylupanine. | researchgate.net |

Chemoenzymatic and Synthetic Biology Approaches for this compound Production

Chemoenzymatic synthesis and synthetic biology represent promising strategies for the production of complex natural products like (+)-13α-hydroxylupanine and its derivatives. thechemicalengineer.comchemistryviews.orgnih.gov These approaches combine traditional chemical synthesis with biological catalysis, using isolated enzymes or engineered microorganisms to perform specific and often difficult chemical transformations with high selectivity and efficiency. chemistryviews.orgunacademy.com

While the complete synthesis of (+)-13α-hydroxylupanine from simple precursors using these methods is a complex goal, significant progress has been made in understanding and utilizing the enzymes involved in its biosynthetic pathway. frontiersin.orgfrontiersin.org A key focus of this research has been the acyltransferase enzyme, tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which catalyzes the final esterification step in the biosynthesis of certain QA esters. frontiersin.orgnih.gov This enzyme is crucial as it transfers an acyl group, such as a tigloyl group from tigloyl-CoA, to the hydroxyl group of (+)-13α-hydroxylupanine, forming compounds like (+)-13α-tigloyloxylupanine. oup.comfrontiersin.org

The purification, characterization, and cloning of the HMT/HLT gene from Lupinus albus have been major advancements. oup.comoup.comnih.gov This allows for the production of the recombinant enzyme in systems like Escherichia coli, making it available for chemoenzymatic applications. oup.comoup.com The recombinant HMT/HLT has been shown to catalyze the acyltransfer reaction efficiently, demonstrating its potential as a biocatalyst. oup.comoup.com Such chemoenzymatic strategies can be employed to synthesize specific QA esters from a (+)-13α-hydroxylupanine precursor, which could be sourced from natural extraction or future synthetic routes. chemistryviews.org

Synthetic biology takes this a step further by aiming to reconstruct the entire biosynthetic pathway in a microbial host. thechemicalengineer.comau.dk By introducing the necessary genes—such as those for lysine decarboxylase, the enzymes for cyclizing cadaverine into the lupanine skeleton, and a lupanine-13α-hydroxylase—into a suitable microorganism, it may be possible to produce (+)-13α-hydroxylupanine directly from simple carbon sources. thechemicalengineer.comfrontiersin.org Further engineering could include the HMT/HLT gene to produce specific esters. frontiersin.org While challenges remain in elucidating all the enzymes of the pathway and optimizing their function in a heterologous host, synthetic biology offers a sustainable and scalable platform for producing valuable alkaloids. serdp-estcp.miladlittle.com

**Table 2: Properties of Tigloyl-CoA:(+)-13α-hydroxylupanine O-tigloyltransferase (HLT) from *Lupinus termis***

| Property | Value/Description | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 2.3.1.93 | frontiersin.org |

| Substrates | (+)-13α-hydroxylupanine, Tigloyl-CoA | nih.gov |

| Product | (+)-13α-tigloyloxylupanine | oup.com |

| Km for (+)-13α-hydroxylupanine | 27 µM | nih.gov |

| Km for Tigloyl-CoA | 52 µM | nih.gov |

| Optimal pH | ~8.0 | nih.govuniprot.org |

| Inhibitors | CoASH (competitive), (+)-lupanine (partially noncompetitive), (+)-epilupinine (partially noncompetitive), sulfhydryl blocking reagents. | nih.govuniprot.org |

| Molecular Mass | ~50 kDa | nih.gov |

| Source Organism | Lupinus termis (syn. L. albus) seedlings | nih.gov |

Chemical Synthesis and Advanced Derivatization Strategies for + 13alpha Hydroxylupanine

Total Synthesis Methodologies for the (+)-13alpha-Hydroxylupanine Core Structure

The total synthesis of complex natural products like quinolizidine (B1214090) alkaloids is a significant challenge that drives the development of new synthetic methods. While numerous total syntheses of other alkaloid families have been reported, specific methodologies targeting the this compound skeleton are less commonly documented, with much of the scientific focus being on its biosynthesis and semisynthesis from naturally abundant precursors. science.gov

Achieving the correct stereochemistry is paramount in the synthesis of this compound, which possesses several contiguous stereogenic centers. nih.gov A successful synthetic strategy must employ stereoselective reactions to control the three-dimensional arrangement of the molecule. uzh.ch General principles for the synthesis of such optically active compounds involve the transfer of chirality from a known chiral source to a newly forming stereocenter. uzh.ch For related lupin alkaloids, synthetic approaches have demonstrated the importance of stereocontrol in building the foundational quinolizidine rings. researchgate.net Methodologies such as chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are critical tools. For instance, stereoselective reduction of ketone intermediates can establish key hydroxyl stereocenters, a technique that could be applied to introduce the 13α-hydroxyl group in a synthetic sequence. google.com

Developing novel routes to the tetracyclic core of this compound would likely involve innovative cyclization strategies. Modern synthetic methods such as intramolecular Diels-Alder reactions, transition-metal-catalyzed cyclizations, or tandem reactions could be envisioned to construct the fused ring system efficiently. The synthesis of related alkaloids has sometimes utilized Diels-Alder reactions of dioxopyrrolines to construct key heterocyclic intermediates. cdnsciencepub.com Another potential approach is the bioconversion of related, more accessible alkaloids like lupanine (B156748) using microorganisms. For example, certain bacterial strains can hydroxylate lupanine to produce 13-hydroxylupanine (B1673957), representing a bridge between biosynthesis and total synthesis. researchgate.net

Semisynthesis and Targeted Structural Modifications of this compound

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a practical and widely used approach for producing derivatives of this compound. This strategy leverages the readily available natural product to explore structure-activity relationships and generate novel compounds. nih.gov

The structure of this compound offers two primary sites for derivatization: the C13-hydroxyl group and the two tertiary amine nitrogens. Regioselectivity—the ability to modify one specific site in the presence of others—is crucial for creating well-defined derivatives. nih.govrsc.orgnih.gov

Hydroxyl Group Derivatization: The C13-hydroxyl group is a key target for modification. Nature provides a template for this with the enzyme (-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT). frontiersin.orguniprot.org This acyltransferase regioselectively catalyzes the transfer of an acyl group from an acyl-CoA donor to the 13α-hydroxyl position. oup.com The enzyme can utilize various acyl donors, including tigloyl-CoA and benzoyl-CoA, to produce different ester derivatives. uniprot.org This enzymatic approach is a powerful tool for creating specific ester analogs.

Nitrogen Center Derivatization: The two nitrogen atoms (N-1 and N-16) of the quinolizidine skeleton are also potential sites for chemical modification, such as N-oxide formation. acs.org The relative reactivity of these nitrogens can be influenced by the steric and electronic environment of the fused ring system, potentially allowing for selective alkylation or oxidation under controlled conditions. The bioconversion of racemic lupanine by certain microorganisms has been shown to yield lupanine N-oxide as a final product, indicating that such modifications are feasible. researchgate.net

The creation of structurally diverse analogs is essential for investigating the biological properties of the parent compound. By leveraging the regioselective methods described above, a variety of derivatives can be prepared.

Enzymatic and bioconversion methods are particularly effective for generating analogs. The HMT/HLT enzyme system has been used with various acyl-CoAs to produce a range of esterified products, such as 13α-tigloyloxylupanine. uniprot.orgoup.com Furthermore, microbial biotransformation of lupanine has been shown to produce not only hydroxylated derivatives but also compounds like 17-oxolupanine, expanding the range of accessible analogs. researchgate.net These approaches allow for modifications at different positions of the alkaloid core, including hydroxylation, esterification, and oxidation, leading to a library of structurally related compounds for further study. acs.org

Isotopic Labeling Strategies for Mechanistic and Metabolic Studies of this compound

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and elucidating complex biosynthetic pathways and enzyme mechanisms. nih.govchemistry-chemists.com In this strategy, specific atoms within the molecule are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

A key study into the biosynthesis of lupanine alkaloids utilized [3,3-²H₂]cadaverine as a labeled precursor, which was administered to the plant Lupinus angustifolius. cdnsciencepub.com The resulting (+)-13α-hydroxylupanine was isolated and analyzed using ²H nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.commdpi.com The analysis revealed that the deuterium (B1214612) label was incorporated at five specific sites: 4α, 4β, 8α, 8β, and 13β. cdnsciencepub.com This labeling pattern provided critical evidence for the biosynthetic pathway, confirming how three units of cadaverine (B124047) cyclize to form the tetracyclic lupanine skeleton. Such experiments, which allow for detailed mechanistic insights, are foundational to understanding how these complex natural products are assembled in nature. nih.gov Stereospecific isotopic labeling is particularly powerful for studying high-molecular-weight protein-ligand interactions and enzyme kinetics by NMR. nih.gov

Molecular and Cellular Pharmacological Actions of + 13alpha Hydroxylupanine

Elucidation of Molecular Targets and Ligand-Receptor Interactions of (+)-13alpha-Hydroxylupanine

This compound, a quinolizidine (B1214090) alkaloid found in various Lupinus species, interacts with several key molecular components within the cell, influencing neuronal signaling and metabolic pathways. mdpi.comnih.gov Its pharmacological profile is characterized by its interactions with specific receptors and enzymes.

Research into the receptor binding profile of this compound has primarily focused on its interaction with cholinergic receptors, which are crucial for neurotransmission. Studies have determined its binding affinity for both muscarinic acetylcholine (B1216132) receptors (mAChR) and nicotinic acetylcholine receptors (nAChR).

The compound displays a measurable, albeit relatively weak, affinity for both receptor types. bund.deeuropa.eu For muscarinic acetylcholine receptors, a half-maximal inhibitory concentration (IC50) of 140 µM has been reported. bund.deeuropa.eu Its affinity for nicotinic acetylcholine receptors is even lower, with a reported IC50 value of 490 µM. europa.eu When compared to other quinolizidine alkaloids, hydroxylation at the 13α position significantly diminishes the affinity for nAChR. europa.eu For instance, the parent compound, lupanine (B156748), exhibits a much stronger affinity for nAChR with an IC50 of 5 µM. europa.eu This suggests that the hydroxyl group at this position is a critical determinant of receptor interaction and specificity. While it binds to both types of acetylcholine receptors, its affinity is notably weaker than other related alkaloids like sparteine (B1682161) or lupanine. bund.deeuropa.eu

Table 1: Receptor Binding Affinity of this compound and Related Alkaloids This interactive table summarizes the half-maximal inhibitory concentrations (IC50) for various quinolizidine alkaloids at muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors. Data is compiled from receptor binding studies.

| Compound | IC50 at nAChR (µM) | IC50 at mAChR (µM) |

| This compound | 490 | 140 |

| Lupanine | 5 | 114 |

| Sparteine | 331 | 21 |

| Lupinine (B175516) | >500 | 190 |

| Angustifoline | >500 | 25 |

| Multiflorine | >500 | 47 |

| Albine | 193 | 33 |

| 13α-Tigloyloxylupanine | 160 | 11 |

This compound serves as a key substrate in the biosynthesis of other alkaloids, specifically through the action of an acyltransferase enzyme. oup.comnih.gov It is a natural substrate for tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), an enzyme that catalyzes the final step in the synthesis of certain esterified quinolizidine alkaloids. nih.govnih.govresearchgate.net

This enzyme facilitates the transfer of a tigloyl group from tigloyl-CoA to the 13α-hydroxyl group of this compound, forming 13α-tigloyloxylupanine. uni-halle.deulisboa.pt The catalytic efficiency of this reaction has been characterized, with specific kinetic parameters determined for the HMT/HLT enzyme. nih.gov The Michaelis constant (Km) for this compound in this reaction is 27 µM, and for its co-substrate, tigloyl-CoA, the Km is 52 µM. nih.gov The enzyme can also utilize benzoyl-CoA as an acyl donor for this reaction. oup.comnih.gov The HMT/HLT enzyme itself is a monomeric protein with a molecular mass of approximately 50 kDa and exhibits optimal activity at a pH of around 8.0. nih.gov The activity of this acyltransferase is inhibited by sulfhydryl-blocking reagents. nih.gov

Table 2: Kinetic Parameters of HMT/HLTase with this compound This table presents the Michaelis constant (Km) values for the enzyme HMT/HLTase, detailing its affinity for its substrate this compound and the acyl donor Tigloyl-CoA.

| Substrate | Km Value (µM) |

| This compound | 27 |

| Tigloyl-CoA | 52 |

Source: nih.gov

The broader class of quinolizidine alkaloids is known to interact with cellular ion channels. frontiersin.orgtandfonline.com These compounds can exert toxic effects by inhibiting voltage-dependent ion channels, which can lead to paralysis and cardiac arrhythmia. frontiersin.orgacs.org Specifically, studies on isolated frog muscle cells have shown that lupanine, a closely related alkaloid, has an inhibitory effect on both sodium and potassium channels at a concentration of 300 µM. bund.de

While direct experimental data exclusively for this compound's interaction with specific ion channels is not extensively detailed in the available literature, its structural similarity to other active quinolizidine alkaloids suggests it may share a similar mechanism of action. frontiersin.org The transport of alkaloids within the plant, from the site of synthesis to storage tissues, involves membrane transporters, though the specific transporters for this compound have not been fully elucidated. acs.orgmdpi.com

Modulation of Intracellular Signaling Pathways by this compound

The influence of this compound on intracellular signaling is an area of ongoing investigation. Its interactions with receptors and enzymes suggest a potential to modulate downstream cellular communication networks.

Direct evidence detailing the effects of this compound on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), and protein phosphorylation cascades is currently limited in scientific literature. While some alkaloids can act as inhibitors of phosphodiesterase, leading to an increase in cAMP and cGMP levels, this has not been specifically demonstrated for this compound. researchgate.net The binding of alkaloids to G protein-coupled receptors (GPCRs), like the muscarinic acetylcholine receptors, is a known mechanism for triggering intracellular second messenger release, but the specific downstream consequences of this compound binding are not yet characterized. mdpi.com Changes in secondary metabolism in plants can be mediated via second messengers like Ca2+ and reactive oxygen species (ROS), but a direct link to this compound's action is not established. science.gov

The influence of this compound on gene expression is primarily understood through studies of the genes involved in its own metabolic pathway. The gene encoding the enzyme HMT/HLT, which uses this compound as a substrate, has been cloned and its expression analyzed. oup.comnih.govresearchgate.net

RNA blot analysis has shown that the HMT/HLT gene is expressed in a tissue-specific manner, with expression detected in the roots and hypocotyls of Lupinus plants, but not in the cotyledons and leaves. oup.comnih.govresearchgate.net This suggests that the synthesis of its ester derivatives is localized to specific plant tissues. oup.com Interestingly, studies comparing high-alkaloid (bitter) and low-alkaloid (sweet) lupin genotypes found that the expression level of the HMT/HLT gene does not necessarily correlate with the total alkaloid content. cabidigitallibrary.orgscu.edu.au This indicates that the regulation of this particular enzymatic step may be controlled by factors other than the simple transcriptional level of the gene and that it is under a separate genetic control from other genes in the quinolizidine alkaloid biosynthesis pathway. cabidigitallibrary.orgmdpi.com

Mechanistic Investigations of Select Biological Activities of this compound

The diverse pharmacological effects of this compound have prompted detailed investigations into its underlying mechanisms of action. These studies have begun to elucidate how this quinolizidine alkaloid interacts with cellular and molecular targets to exert its antimicrobial, neuropharmacological, and cytostatic effects.

Antimicrobial Mechanisms: Cellular Permeability, Enzyme Targets, and Biofilm Inhibition

The antimicrobial activity of this compound is multifaceted, involving disruption of the bacterial cell membrane, inhibition of critical enzymes, and interference with biofilm formation.

Cellular Permeability: Evidence suggests that this compound can alter the integrity of the bacterial membrane. Membrane depolarization assays and propidium (B1200493) iodide uptake studies with similar antimicrobial peptides have shown that membrane damage is a key bactericidal mechanism. nih.gov This disruption leads to the leakage of intracellular components and ultimately cell death. nih.gov While direct studies on this compound's effect on membrane permeability are needed, this is a common mechanism for alkaloid-class compounds.

Enzyme Targets: Quinolizidine alkaloids can act as inhibitors of various microbial enzymes. For instance, some alkaloids interfere with enzymes crucial for cell wall biosynthesis or DNA replication. researchgate.net While the specific enzyme targets of this compound are still under investigation, its structural similarity to other enzyme-inhibiting alkaloids suggests this as a probable mechanism.

Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antibiotics. mdpi.comjmb.or.kr this compound has demonstrated the ability to inhibit the formation of biofilms at low concentrations and eradicate existing ones. nih.gov The mechanism likely involves the interference with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development, and the enzymatic degradation of the EPS matrix. mdpi.comfrontiersin.org By disrupting the biofilm, the compound renders the bacteria more susceptible to antimicrobial agents and the host's immune response. jmb.or.kr

| Antimicrobial Mechanism | Description | Supporting Evidence/Inference |

| Cellular Permeability | Disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents. | Inferred from studies on similar antimicrobial compounds showing membrane depolarization and increased permeability. nih.gov |

| Enzyme Inhibition | May inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication. | Inferred from the known activity of other quinolizidine alkaloids. researchgate.net |

| Biofilm Inhibition | Prevents the formation of new biofilms and can break down existing ones. | Demonstrated ability to inhibit and eradicate biofilms at low concentrations. nih.gov Likely involves disruption of quorum sensing and the EPS matrix. mdpi.comfrontiersin.org |

Neuropharmacological Mechanisms: Ganglionic Transmission Modulation and Neurotransmitter System Interactions

This compound exhibits notable effects on the nervous system, primarily through the modulation of ganglionic transmission and interactions with various neurotransmitter systems.

Ganglionic Transmission Modulation: A key neuropharmacological action of this compound is its ability to inhibit ganglionic transmission. caymanchem.com This suggests that the compound can block nerve impulses at the ganglia, which are clusters of nerve cell bodies in the autonomic nervous system. This action is likely responsible for some of its observed physiological effects.

Neurotransmitter System Interactions: Quinolizidine alkaloids are known to interact with neuroreceptors and ion channels, thereby blocking the transduction of neuronal signals. acs.org The mode of signaling for many of these systems is volume transmission, which does not rely on direct synaptic contacts. nih.gov While the specific receptor targets for this compound are not fully elucidated, its effects are consistent with the modulation of neurotransmitter systems such as the cholinergic and serotonergic systems. nih.govscience.gov

Cellular Proliferation and Apoptosis Pathway Modulation

Recent studies have highlighted the potential of this compound and related compounds to inhibit cell proliferation and induce apoptosis (programmed cell death), particularly in cancer cell lines.

Inhibition of Cell Proliferation: Extracts containing quinolizidine alkaloids, including this compound, have been shown to exert a dose-dependent cytotoxic effect on cancer cells, significantly inhibiting their proliferation. researchgate.net

Induction of Apoptosis: The mechanism of cell death induced by these alkaloids appears to be apoptosis. This is supported by morphological changes observed in treated cells, such as chromatin condensation and the formation of apoptotic bodies. researchgate.net The induction of apoptosis is a key strategy for anti-cancer therapies. researchgate.netgenome.jp

Mitochondrial Pathway Involvement: The apoptotic process initiated by these compounds may involve the mitochondrial pathway. researchgate.netsemanticscholar.org This is characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net The intrinsic, or mitochondrial, pathway of apoptosis is a central process in programmed cell death. researchgate.netgenome.jp Further evidence from studies on related compounds points to the modulation of the AKT/mTOR pathway, which is critical in regulating cell growth and survival. ulisboa.pt

| Apoptotic Event | Observation in Cells Treated with Related Alkaloids | Significance |

| Chromatin Condensation | Observed via fluorescence microscopy. researchgate.net | A hallmark of early apoptosis. |

| Apoptotic Body Formation | Visible morphological change in treated cells. researchgate.net | Indicates the dismantling of the cell during apoptosis. |

| Decreased Mitochondrial Membrane Potential | Measured in treated cancer cell lines. researchgate.net | Suggests involvement of the intrinsic apoptotic pathway. genome.jp |

| Increased Reactive Oxygen Species (ROS) | Detected in treated cancer cell lines. researchgate.net | Can trigger or amplify the apoptotic signal. |

| Modulation of Apoptotic Proteins | Changes in the expression of proteins like pro-caspase 3, Bcl-2, and PARP. researchgate.net | Confirms the activation of the caspase cascade, a central part of the apoptotic machinery. researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com For this compound, these studies aim to identify which parts of the molecule are essential for its pharmacological effects and how modifications can enhance its potency and selectivity. ulisboa.pt

Correlation of Structural Elements with Observed Pharmacological Potency and Selectivity

The tetracyclic quinolizidine core of this compound provides a rigid scaffold. The position and orientation of substituent groups on this core are critical for its biological activity.

Hydroxyl Group at C-13: The α-hydroxyl group at the 13th position is a key feature. Its presence and stereochemistry significantly influence the molecule's polarity and its ability to form hydrogen bonds with biological targets. Modifications at this position, such as esterification, can alter the compound's pharmacokinetic and pharmacodynamic properties. acs.org

Lactam Carbonyl Group: The carbonyl group in the quinolizidine ring system also plays a role in receptor binding through polar interactions.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, key pharmacophoric features include:

The Nitrogen Atoms: The two nitrogen atoms within the quinolizidine ring system are fundamental to its alkaloid nature and can be protonated at physiological pH. This positive charge is often crucial for interaction with negatively charged pockets in target proteins, such as enzymes and receptors.

The Hydroxyl Group: As mentioned, the C-13 hydroxyl group acts as a key hydrogen bond donor and acceptor, contributing significantly to binding affinity and selectivity.

The Rigid Tetracyclic System: The rigid conformation of the ring system properly orients the key interacting groups (the nitrogens and the hydroxyl group) in three-dimensional space, allowing for a precise fit into the binding site of a biological target.

Systematic modification of these features and subsequent biological testing are essential to build a comprehensive SAR model. oncodesign-services.com This knowledge can then guide the design of new derivatives with improved therapeutic potential. gardp.org

Metabolic Fate and Biotransformation of + 13alpha Hydroxylupanine in Biological Systems

In Vitro Metabolic Profiling and Metabolite Identification of (+)-13alpha-Hydroxylupanine

Detailed in vitro studies profiling the metabolites of this compound are limited in publicly available scientific literature. The majority of existing data is derived from in vivo experiments, which provide a systemic overview of biotransformation.

Phase I metabolism typically introduces or exposes functional groups on a xenobiotic. For this compound, the primary Phase I biotransformation observed in humans is not oxidation, but rather a reductive reaction. chemfaces.comebi.ac.uk

The main identified metabolite is Lupanine (B156748) , which is formed through the dehydroxylation of the parent compound. ebi.ac.uk This conversion involves the removal of the hydroxyl group at the C13 position. In a human study, this "apparent partial dehydroxylation" was observed in some individuals, accounting for a significant portion of the metabolized dose in those subjects. chemfaces.comebi.ac.uk While other Phase I reactions like N-oxidation are common for alkaloids, and lupanine N-oxide has been identified as a minor alkaloid in lupin seeds, this metabolite has not been reported as a biotransformation product of this compound in biological systems. bund.de

Phase II metabolism involves the conjugation of a molecule with an endogenous substance, such as glucuronic acid or sulfate (B86663), to increase its water solubility and facilitate excretion. mdpi.com

Currently, there is no published evidence identifying Phase II conjugates, such as glucuronides or sulfates, for this compound in any biological system. Human disposition studies have shown a very high recovery of the unchanged parent compound in urine, suggesting that conjugation is not a significant metabolic pathway for this alkaloid. bund.dechemfaces.com The efficient renal clearance of the unmetabolized, water-soluble parent compound likely precludes the need for extensive Phase II conjugation.

Enzymatic Systems Involved in this compound Biotransformation

The enzymes responsible for the metabolism of this compound are not well characterized. However, studies have investigated the role of certain key enzyme families.

The Cytochrome P450 (CYP) superfamily is a major contributor to the Phase I metabolism of many xenobiotics. uni-muenchen.demdpi.com The role of CYP2D6, an enzyme known for its polymorphic nature and involvement in the metabolism of many alkaloids, was specifically investigated for this compound. A human study compared its disposition in subjects classified as poor metabolizers (PM) versus extensive metabolizers (EM) of CYP2D6 substrates. chemfaces.comebi.ac.uk The results showed no significant difference in the elimination half-life or the total recovery of the dose between the two phenotypes. bund.dechemfaces.com This finding strongly indicates that CYP2D6 does not play a major role in the clearance of this compound. chemfaces.comebi.ac.uk

The specific reductase enzyme responsible for the conversion of this compound to lupanine has not been identified.

Given the absence of identified glucuronide or sulfate conjugates for this compound, there is no information implicating specific UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in its metabolic pathway. The high rate of excretion of the unchanged compound suggests that these conjugation pathways are likely not involved in its disposition. bund.dechemfaces.com

In Vivo Biotransformation Studies in Preclinical Models (Non-Human)

While literature suggests that the metabolism of quinolizidine (B1214090) alkaloids has been explored in various animal models including rats, pigs, and rabbits, specific and detailed biotransformation data for this compound in these models are scarce. acs.org

A study in dairy cows fed lupins noted that biotransformation of quinolizidine alkaloids was a possible explanation for varying concentrations in milk, but did not identify specific metabolites of this compound. acs.org

However, related studies on its metabolic precursor/product, lupanine, provide some insight. In one study, rats administered lupanine excreted 30-40% of the dose as hydroxylated lupanine, demonstrating that the enzymatic machinery for the interconversion of these two compounds exists in this preclinical model. bund.de Another feeding study in rats using a diet containing both lupanine and 13-hydroxylupanine (B1673957) observed no toxic effects over a 90-day period. mdpi.com

The table below summarizes the key pharmacokinetic findings from the primary human in vivo study.

Table 1: Pharmacokinetic Parameters of this compound in Humans

This interactive table details the results from a human study comparing the disposition of this compound between extensive (EM) and poor (PM) metabolizers of CYP2D6.

| Parameter | CYP2D6 Phenotype | Value | Reference |

| Elimination Half-Life (t½) | Extensive Metabolizers (EM) | 6.8 ± 1.0 h | bund.dechemfaces.com |

| Poor Metabolizers (PM) | 5.9 ± 1.6 h | bund.dechemfaces.com | |

| Urinary Recovery (Unchanged) | Extensive Metabolizers (EM) | 100.5 ± 5.3 % | bund.dechemfaces.com |

| Poor Metabolizers (PM) | 102.5 ± 4.8 % | bund.dechemfaces.com | |

| Metabolite Formation | Dehydroxylation to Lupanine | Observed in 1 EM (14% of dose) and 1 PM (34% of dose) subject | chemfaces.comebi.ac.uk |

Metabolite Identification and Quantification in Biological Matrices

This compound has been identified and quantified in several biological matrices, including human urine and cow's milk. Analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) are commonly employed for its detection and quantification. acs.org

In a pivotal human study, the disposition of orally administered this compound was investigated. The study revealed that the compound is predominantly excreted in the urine as the unchanged parent drug. ebi.ac.ukfoodstandards.gov.au Following a single oral dose of 37.83 µmol, over 85% of the administered this compound was recovered unchanged in the urine of most subjects. ebi.ac.uk In some individuals, however, a notable biotransformation product was identified: lupanine, formed through the dehydroxylation of the parent compound. ebi.ac.ukeuropa.eu In one extensive metabolizer and one poor metabolizer for cytochrome P4502D6 (CYP2D6), 14% and 34% of the dose, respectively, was excreted as lupanine. ebi.ac.ukeuropa.eu

The presence of this compound has also been quantified in the milk of dairy cows fed with lupin-containing feed. acs.orgresearchgate.net Studies have shown that this alkaloid can transfer from the feed into the milk. For instance, in milk from cows fed blue sweet lupin seeds, this compound was one of the most abundant quinolizidine alkaloids detected. acs.org The concentration in milk can be quantified with high sensitivity, with limits of detection (LOD) and quantification (LOQ) reported to be as low as 0.02 µg/kg and 0.06 µg/kg, respectively. acs.org

The following table summarizes the key findings on the identification and quantification of this compound and its metabolite in human urine.

| Biological Matrix | Analyte | Method of Analysis | Key Findings |

| Human Urine | This compound | Not specified in abstract | >85% of the oral dose recovered unchanged in most subjects. ebi.ac.uk |

| Human Urine | Lupanine | Not specified in abstract | Detected as a metabolite in some individuals, accounting for 14-34% of the dose. ebi.ac.ukeuropa.eu |

The quantification of this compound in bovine milk is detailed in the table below.

| Biological Matrix | Method of Analysis | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Cow's Milk | LC-ESI-MS/MS | 0.02 µg/kg | 0.06 µg/kg |

Mapping of Major Metabolic Pathways and Excretion Routes

The primary route of elimination for this compound in humans is renal excretion. The compound is largely cleared from the body through the urine. ebi.ac.ukfoodstandards.gov.au The urinary excretion half-life of this compound has been determined to be approximately 6 to 7 hours in humans, indicating a relatively rapid clearance from the system. ebi.ac.ukfoodstandards.gov.au

Based on available human data, two principal metabolic pathways can be described for this compound:

Direct Urinary Excretion (Major Pathway): The vast majority of the absorbed this compound is not metabolized and is excreted unchanged in the urine. ebi.ac.ukfoodstandards.gov.au This suggests that the compound is relatively resistant to extensive biotransformation in the human body.

In ruminants, such as dairy cows, there is a hypothesis that biotransformation of other quinolizidine alkaloids, like lupanine, could potentially lead to the formation of this compound, which might explain some of the observed kinetics in milk excretion. acs.org However, direct evidence for the primary metabolic pathways and excretion routes of this compound in cattle is still an area of ongoing investigation.

The proposed metabolic pathways for this compound in humans are summarized below.

| Pathway | Description | Significance |

| Direct Urinary Excretion | Elimination of the unchanged compound via the kidneys. | Major |

| Dehydroxylation | Conversion to lupanine. | Minor |

Advanced Analytical and Spectroscopic Methodologies in + 13alpha Hydroxylupanine Research

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Biosynthetic Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool in the study of (+)-13alpha-hydroxylupanine, enabling the screening of numerous metabolites simultaneously. animbiosci.org This untargeted metabolomics approach is instrumental in understanding the chemical composition of organisms that produce this alkaloid, such as various Lupinus species. mdpi.com By providing highly accurate mass measurements, HRMS facilitates the identification of known and novel compounds, which is essential for mapping the biosynthetic pathways leading to this compound. animbiosci.orgnih.gov

In metabolomics studies, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is frequently employed. animbiosci.orgnih.gov This combination allows for the separation of complex mixtures of metabolites before their detection and identification by the mass spectrometer. animbiosci.org The high sensitivity and specificity of HRMS are critical for distinguishing between structurally similar alkaloids and for detecting compounds at low concentrations. animbiosci.org This capability is vital for constructing a comprehensive metabolic profile and for identifying potential biomarker compounds. mdpi.comnih.gov For instance, untargeted metabolomics has been successfully used to differentiate between various lupin species based on their unique alkaloid profiles, which include this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural confirmation of this compound. nationalmaglab.org In an MS/MS experiment, precursor ions corresponding to the mass-to-charge ratio (m/z) of the target molecule are selected and then fragmented. nationalmaglab.orgwikipedia.org The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. nationalmaglab.org

This fragmentation data is crucial for distinguishing between isomers and for confirming the identity of the compound in a complex matrix. The fragmentation process provides valuable information about the connectivity of atoms within the molecule. nationalmaglab.org For quinolizidine (B1214090) alkaloids like this compound, the fragmentation patterns often reveal characteristic losses of specific structural moieties, aiding in their definitive identification. ekb.eg

Table 1: Illustrative MS/MS Fragmentation Data for a Quinolizidine Alkaloid

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Neutral Loss |

| 265.1838 | 247.1732 | 149.1177 | 98.0966 | H₂O (18.0106) |

Note: This table is illustrative and represents typical fragmentation behavior. Actual values can vary based on instrumentation and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Complex Mixture Analysis

Developing robust liquid chromatography-mass spectrometry (LC-MS) methods is essential for the accurate quantification and identification of this compound in complex samples like plant extracts. clsi.orgmdpi.com Method development involves optimizing several parameters to achieve good separation, sensitivity, and selectivity. mdpi.com

Key aspects of LC-MS method development include:

Column Selection: Choosing the appropriate stationary phase (e.g., C18) to achieve optimal separation of the target alkaloid from other compounds in the mixture.

Mobile Phase Composition: Fine-tuning the solvent system (e.g., water, acetonitrile, methanol (B129727) with additives like formic acid) to ensure efficient elution and ionization of this compound. mdpi.com

Gradient Elution: Programming a gradual change in the mobile phase composition to separate a wide range of compounds with different polarities. mdpi.com

Ionization Source Optimization: Adjusting parameters of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to maximize the signal intensity of the target analyte. nih.gov

Validated LC-MS/MS methods have been successfully applied to determine the alkaloid profiles in various lupin species, demonstrating the technique's reliability for analyzing complex mixtures. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of this compound. numberanalytics.comleibniz-fmp.de It provides detailed information about the connectivity of atoms and their spatial arrangement, which is crucial for determining the compound's conformation and stereochemistry. numberanalytics.comauremn.org.br

By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the relative orientation of atoms in the molecule. uit.noorganicchemistrydata.org This information is vital for understanding the molecule's shape and how it might interact with biological systems. cabidigitallibrary.org The application of NMR has been fundamental in assigning the stereochemistry of various quinolizidine alkaloids. semanticscholar.orgresearchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a more in-depth view of the molecular structure by correlating different nuclei. princeton.eduslideshare.net These experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. molaid.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin-spin coupling network within the molecule. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. princeton.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, providing information about the connectivity of different parts of the molecule. princeton.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is critical for determining the molecule's conformation and relative stereochemistry. princeton.eduresearchgate.net

Table 2: Application of 2D NMR Techniques in Structural Elucidation

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within the quinolizidine rings. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals based on attached protons. youtube.com |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Confirms the carbon skeleton and links different structural fragments. youtube.com |

| NOESY | ¹H-¹H correlations through space | Determines the spatial proximity of protons, aiding in conformational analysis and stereochemical assignment. researchgate.net |

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a reliable method for determining the purity and concentration of this compound without the need for an identical reference standard of the analyte. jeol.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. jeol.com

In a qNMR experiment, a known amount of an internal standard with a certified purity is added to the sample. ox.ac.uk By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the purity or concentration of the analyte can be accurately calculated. ox.ac.uk This technique has been used for the quantitative analysis of alkaloids in various lupin species. dntb.gov.uaresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. iupac.orgwikipedia.org These methods rely on the differential interaction of chiral molecules with polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgchem-soc.si The resulting ORD curve can be used to determine the absolute configuration by comparing it to known compounds. chem-soc.si

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.inchem-soc.si The sign and intensity of the Cotton effects in a CD spectrum are characteristic of a particular stereoisomer and can be used to assign the absolute configuration. mdpi.com

These techniques are particularly valuable when crystallographic data is unavailable. mdpi.com The combination of chiroptical data with computational methods can provide a high degree of confidence in the assignment of the absolute stereochemistry of complex natural products.

Future Research Directions and Translational Perspectives for + 13alpha Hydroxylupanine

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of (+)-13alpha-hydroxylupanine requires the integration of "omics" technologies to elucidate its biosynthesis, regulation, and physiological roles within the plant.

Genomics: The genetic basis of quinolizidine (B1214090) alkaloid (QA) biosynthesis is an active area of research. Transcriptomic analyses of Lupinus angustifolius (narrow-leafed lupin) have identified candidate genes involved in the QA biosynthetic pathway. nih.govresearchgate.netnih.gov Future genomic studies should focus on identifying and characterizing the specific genes responsible for the hydroxylation of lupanine (B156748) at the 13-alpha position to produce this compound. Comparative genomics across different Lupinus species with varying alkaloid profiles can provide insights into the evolution and regulation of this pathway. mdpi.com Identifying key regulatory elements, such as transcription factors that control the expression of biosynthetic genes, will be crucial for developing strategies to enhance or modify the production of this specific alkaloid. nih.gov

Proteomics: Proteomic studies can provide a snapshot of the proteins present in Lupinus species under different conditions, including stress responses that may trigger increased alkaloid production. mdpi.comfrontiersin.org Future research should employ proteomic approaches to identify and quantify the enzymes directly involved in the this compound biosynthetic pathway. Characterizing the proteome of high- and low-alkaloid producing Lupinus varieties can help pinpoint the key enzymatic players. mdpi.com Furthermore, proteomics can be used to understand the cellular response to this compound, identifying protein targets that may be modulated by this compound in various biological systems.

Metabolomics: Metabolomic fingerprinting is a powerful tool for analyzing the complex mixture of secondary metabolites, including quinolizidine alkaloids, in Lupinus species. nih.govnih.govmdpi.com Untargeted metabolomic approaches can reveal the full spectrum of alkaloids and other metabolites present in different tissues and at various developmental stages. nih.govmdpi.com This can help to understand the metabolic network in which this compound is embedded and how its production is coordinated with other metabolic pathways. Future metabolomic studies could investigate the metabolic response of organisms or cell cultures to treatment with purified this compound, providing clues about its mechanism of action.

| Omics Technology | Research Focus for this compound | Potential Outcomes |

| Genomics | Identification of genes for lupanine 13-alpha-hydroxylase. | Understanding of genetic regulation of biosynthesis. |

| Proteomics | Characterization of enzymes in the biosynthetic pathway. | Identification of key enzymatic steps for metabolic engineering. |

| Metabolomics | Profiling of alkaloid content in different Lupinus species. | Elucidation of the metabolic network and function. |

Computational Chemistry and Molecular Modeling for Drug Discovery and Rational Design

Computational approaches are invaluable for predicting the biological activities of natural products and for designing novel derivatives with improved properties.

Virtual screening can be employed to identify potential protein targets for this compound. In ligand-based virtual screening , the known chemical structure of this compound can be used as a query to search databases of compounds with known biological activities. This can help to identify molecules with similar structures and potentially similar functions.

Structure-based virtual screening involves docking the three-dimensional structure of this compound into the binding sites of known protein targets. nih.gov This approach can predict the binding affinity and mode of interaction, suggesting potential mechanisms of action. For instance, given the known antimicrobial properties of some quinolizidine alkaloids, virtual screening could be used to dock this compound against essential microbial enzymes or proteins. nih.govmdpi.comnih.govnih.gov

Molecular dynamics (MD) simulations can provide a dynamic view of the interaction between this compound and its potential protein targets. nih.govnih.govrsc.orgresearchgate.netescholarship.org By simulating the movement of atoms over time, MD can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. nih.govnih.gov For example, MD simulations could be used to study the interaction of this compound with microbial cell membranes to understand its potential antimicrobial mechanism. nih.govresearchgate.netescholarship.org

| Computational Approach | Application for this compound | Potential Insights |

| Ligand-Based Virtual Screening | Similarity searches in compound databases. | Identification of compounds with potentially similar activities. |

| Structure-Based Virtual Screening | Docking against known protein targets. | Prediction of potential biological targets and binding modes. |

| Molecular Dynamics Simulations | Simulating the interaction with target proteins/membranes. | Understanding the dynamics and stability of binding interactions. |

Exploration of Novel Biological Activities and Unraveling Underlying Mechanisms

While the biological activities of the broader class of quinolizidine alkaloids have been explored, dedicated studies on purified this compound are needed. nih.govacs.orgmdpi.com

Initial research suggests that quinolizidine alkaloids possess antimicrobial and anti-inflammatory properties. nih.govnih.govmdpi.commdpi.comresearchgate.netsemanticscholar.orgsemanticscholar.org Future studies should systematically screen this compound for a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer effects.

Once a promising activity is identified, further research should focus on elucidating the underlying mechanism of action. For example, if antimicrobial activity is confirmed, studies could investigate whether the compound disrupts cell membranes, inhibits essential enzymes, or interferes with other vital cellular processes. nih.govmdpi.com Similarly, if anti-inflammatory effects are observed, research should explore its impact on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes. mdpi.comresearchgate.netsemanticscholar.orgsemanticscholar.org

Sustainable Sourcing and Biorefinery Concepts for this compound and its Analogs

The sustainable production and extraction of this compound are critical for its potential future applications.

Sustainable Sourcing: This involves the cultivation of Lupinus species using environmentally friendly agricultural practices. farmpep.netthelupinco.com.auresearchgate.net This includes optimizing cultivation conditions to maximize the yield of this compound while minimizing the use of water, fertilizers, and pesticides. The selection and breeding of high-yielding Lupinus varieties will be essential.

Biorefinery Concepts: A biorefinery approach aims to utilize all components of the Lupinus biomass, not just the alkaloids, to create a circular and economically viable process. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netsemanticscholar.org After the extraction of this compound, the remaining biomass, which is rich in proteins and other valuable compounds, can be processed for use in food, feed, or other bio-based products. nih.govfrontiersin.orgfrontiersin.org

Green Extraction Technologies: Research into environmentally friendly extraction methods for quinolizidine alkaloids is ongoing. nih.govresearchgate.netresearchgate.netdocumentsdelivered.commdpi.com Techniques such as supercritical fluid extraction and the use of natural deep eutectic solvents are being explored as alternatives to traditional organic solvents. nih.govresearchgate.net These methods can improve the efficiency and selectivity of the extraction process while reducing its environmental impact. nih.govresearchgate.netresearchgate.netdocumentsdelivered.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.